2-Butanone-1,1,1,3,3-d5 CAS 24313-50-6 properties
2-Butanone-1,1,1,3,3-d5 CAS 24313-50-6 properties
Technical Whitepaper: 2-Butanone-1,1,1,3,3-d5 (CAS 24313-50-6) [1]
Executive Summary
2-Butanone-1,1,1,3,3-d5 (Methyl Ethyl Ketone-d5 or MEK-d5) is a high-purity stable isotopologue of 2-butanone, characterized by the selective deuteration of the
This guide delineates the technical specifications of CAS 24313-50-6, analyzing the thermodynamic principles driving its synthesis and providing validated protocols for its application in drug metabolism and pharmacokinetics (DMPK).
Chemical Identity & Physicochemical Profile
The distinct physical properties of MEK-d5 arise from the Deuterium Isotope Effect . While the electronic structure remains largely unperturbed, the doubled mass of the deuterium nucleus significantly alters vibrational frequencies (C-D vs. C-H), resulting in measurable macroscopic changes, particularly in density.
Table 1: Comparative Physicochemical Specifications
| Property | Unlabeled 2-Butanone (MEK) | 2-Butanone-1,1,1,3,3-d5 | Technical Significance |
| CAS Number | 78-93-3 | 24313-50-6 | Unique identifier for regulatory compliance.[1] |
| Formula | Basis for mass spectrometry selection. | ||
| Molecular Weight | 72.11 g/mol | 77.14 g/mol | +5 Da shift ensures separation from natural isotopic envelopes ( |
| Density (25°C) | 0.805 g/mL | 0.860 g/mL | ~6.8% increase; critical for gravimetric preparation of standards. |
| Boiling Point | 79-80°C | 80°C | Volatility requires cold handling to prevent fractionation. |
| Isotopic Purity | N/A | Minimizes contribution to the M+0 signal in trace analysis. | |
| Refractive Index | 1.379 | 1.379 | Identical optical properties for HPLC detection (RI). |
Critical Insight: The density difference (0.860 vs 0.805) is non-negligible. When preparing stock solutions by volume, failing to account for this density shift will result in a 6.8% concentration error , potentially invalidating quantitative curves. Always prepare gravimetrically.
Synthesis & Isotopic Enrichment Logic
The synthesis of 2-Butanone-1,1,1,3,3-d5 is governed by kinetic vs. thermodynamic acidity . The protons at C1 (methyl) and C3 (methylene) are
This regioselectivity ensures that only the 1,1,1,3,3 positions are deuterated, yielding the
Figure 1: Base-Catalyzed H/D Exchange Mechanism
Caption: Regioselective deuteration mechanism. Exchange occurs exclusively at C1 and C3 via the enolate intermediate. C4 remains protonated due to high pKa.
Applications in Drug Development & Bioanalysis
A. Internal Standard for Volatile Organic Compounds (VOCs)
In clinical toxicology (e.g., headspace GC-MS analysis of blood alcohol/volatiles), MEK-d5 is the "Gold Standard" internal standard (IS).
-
Co-Elution: It chromatographically co-elutes with MEK, experiencing the exact same matrix effects (ion suppression/enhancement).
-
Mass Discrimination: The M+5 shift places the quantifier ion (
77) far beyond the natural isotopic envelope of endogenous MEK ( 72), eliminating "crosstalk" interference.
B. Mechanistic Probes (Kinetic Isotope Effects)
Researchers utilize MEK-d5 to probe metabolic pathways involving ketones.
-
Secondary Deuterium Isotope Effect (SDKIE): When MEK is reduced to 2-butanol by alcohol dehydrogenase, the change in hybridization at the carbonyl carbon (
) is influenced by the adjacent deuterium atoms. Comparing reaction rates of MEK vs. MEK-d5 reveals the transition state structure.
Experimental Protocols
Protocol A: Gravimetric Stock Preparation
Rationale: Due to the high volatility (BP 80°C) and density difference, volumetric preparation is prone to error.
-
Equilibration: Allow the MEK-d5 ampoule to reach 4°C (refrigerated) to minimize vapor pressure upon opening.
-
Tare: Place a 10 mL volumetric flask containing ~5 mL of dissolution solvent (e.g., Methanol or DMSO) on an analytical balance (readability 0.01 mg). Tare the balance.
-
Transfer: Using a gas-tight syringe, withdraw ~100 µL of MEK-d5. Inject directly into the solvent below the meniscus.
-
Weighing: Record the exact mass (
).-
Calculation: Concentration (
) = / . -
Note: Do not rely on the syringe volume markings.
-
-
Storage: Dilute to volume. Transfer to amber, crimp-top vials with PTFE-lined septa. Store at -20°C.
Protocol B: GC-MS SIM Setup for Quantification
Rationale: Selected Ion Monitoring (SIM) maximizes sensitivity.
-
Column: DB-624 or equivalent (optimized for volatiles).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
MS Parameters:
-
Ion Source Temp: 230°C.
-
Quad Temp: 150°C.
-
-
SIM Table Configuration:
| Compound | Retention Time (min) | Quantifier Ion ( | Qualifier Ion 1 ( | Qualifier Ion 2 ( |
| MEK (Target) | ~3.50 | 72.0 | 43.0 | 57.0 |
| MEK-d5 (IS) | ~3.48* | 77.0 | 46.0 | 62.0 |
*Note: Deuterated isotopologues often exhibit a slightly shorter retention time (inverse isotope effect) on non-polar columns.
Safety & Regulatory Compliance
Signal Word: DANGER
-
Flammability: Flash point is approx -1°C. Vapors form explosive mixtures with air. Ground all equipment to prevent static discharge.
-
Health Hazards: Causes serious eye irritation (H319) and may cause drowsiness/dizziness (H336).[2][3]
-
Storage: Store in a flammables cabinet. Use under inert atmosphere (Nitrogen/Argon) if long-term isotopic stability is required to prevent moisture ingress (which can facilitate back-exchange over very long periods, though slow without base).
References
-
Sigma-Aldrich. 2-Butanone-1,1,1,3,3-d5 Product Specifications and COA. Merck KGaA. Link
-
CDN Isotopes. Safety Data Sheet: 2-Butanone-1,1,1,3,3-d5.[1] C/D/N Isotopes Inc.[1] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24872360 (Deuterated MEK).Link
-
Russak, E. M., & Bednarczyk, E. M. (2019).[4] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.[4][5][][7] Annals of Pharmacotherapy. Link
-
BOC Sciences. Benefits and Mechanisms of Deuterated Drugs (Kinetic Isotope Effects).
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. chemos.de [chemos.de]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
